molecular formula C5H4N2O3S B14866089 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one

5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one

Cat. No.: B14866089
M. Wt: 172.16 g/mol
InChI Key: QCEYKEDLVBAVRE-UHFFFAOYSA-N
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Description

5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one: is a heterocyclic compound that features a unique fusion of dioxepine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one typically involves cyclization reactions. One common method involves the reaction of nitrile sulphides with thiocarbonyl compounds through 1,3-dipolar cycloadditions . This reaction can be carried out under thermolysis conditions, yielding the desired dithiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an anticancer agent or an antimicrobial compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties .

Properties

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16 g/mol

IUPAC Name

[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-one

InChI

InChI=1S/C5H4N2O3S/c8-3-1-9-4-5(10-2-3)7-11-6-4/h1-2H2

InChI Key

QCEYKEDLVBAVRE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=NSN=C2O1

Origin of Product

United States

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